6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione
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Overview
Description
6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of 3-methylpiperidine with pyrimidine-4-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, alcohols; conditionsorganic solvents, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets in biological systems. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrimidopyrimidine: A bicyclic compound with two fused pyrimidine rings, known for its medicinal properties.
Uniqueness
6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to its specific combination of a pyrimidine ring with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3S |
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Molecular Weight |
209.31 g/mol |
IUPAC Name |
6-(3-methylpiperidin-1-yl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H15N3S/c1-8-3-2-4-13(6-8)9-5-10(14)12-7-11-9/h5,7-8H,2-4,6H2,1H3,(H,11,12,14) |
InChI Key |
WGKGBYPGDQPCTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=S)N=CN2 |
Origin of Product |
United States |
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